Dual IDO1/TDO Inhibition Profile
6-Bromo-5H-pyrido[4,3-b]indole demonstrates a dual inhibitory profile against both Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). In enzymatic assays, it inhibits human IDO1 with an IC50 of 640 nM and human TDO with an IC50 of 40 nM [1][2]. This dual inhibition is a key differentiator from compounds that selectively target only one of these enzymes. For context, the dual inhibitor profile is considered advantageous in cancer immunotherapy research due to the complementary roles of IDO1 and TDO in tumor immune evasion [3].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IDO1: 640 nM; TDO: 40 nM |
| Comparator Or Baseline | No comparator data available for this specific compound; baseline is its own activity against the two enzymes. |
| Quantified Difference | 16-fold higher potency for TDO over IDO1 (40 nM vs 640 nM) [1][2]. |
| Conditions | In vitro enzyme inhibition assay using human IDO1 (12 to 403 aa) and human TDO (19 to 388 aa) expressed in E. coli Transetta (DE3) [1][2]. |
Why This Matters
This quantitative profile defines its unique utility as a tool compound for studying the kynurenine pathway in immune suppression, where dual IDO1/TDO inhibition is a sought-after mechanism.
- [1] BindingDB. (2023). BDBM50606613 CHEMBL5219865 Activity Spreadsheet: IDO1 IC50. View Source
- [2] BindingDB. (2023). BDBM50606613 CHEMBL5219865 Activity Spreadsheet: TDO IC50. View Source
- [3] Yoshioka, S., Ikeda, T., Fukuchi, S., Kawai, Y., Ohta, K., Murakami, H., Ogo, N., Muraoka, D., Takikawa, O., & Asai, A. (2022). Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase. International Journal of Tryptophan Research, 15. View Source
